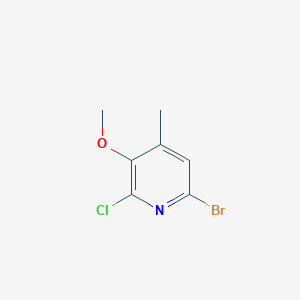

6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Übersicht

Beschreibung

“6-Bromo-2-chloro-3-methoxy-4-methylpyridine” is a chemical compound with the CAS Number: 1403764-97-5 . It is a light-yellow to yellow powder or crystals . The molecular weight of this compound is 236.5 .

Molecular Structure Analysis

The molecular formula of “6-Bromo-2-chloro-3-methoxy-4-methylpyridine” is C7H7BrClNO . The InChI Key is WUOCYPJPONQBDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“6-Bromo-2-chloro-3-methoxy-4-methylpyridine” is a light-yellow to yellow powder or crystals . It has a molecular weight of 236.5 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Anticancer Compound Design

Bromo and chloro substituents are integral in the development of anticancer compounds. Their presence, especially when attached to different functional groups, significantly affects the anticancer activities of these compounds. For example, structural modifications incorporating bromo, chloro, and methoxy groups have been shown to enhance antimigration and antiproliferation activities, suggesting avenues for the design of improved anticancer drugs (S. K. Liew et al., 2020).

Environmental Impact and Toxicology

The environmental presence and impact of brominated and chlorinated compounds, including those resulting from industrial processes and the breakdown of flame retardants, have been a subject of study. These compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), pose risks to health and the environment due to their toxicological profiles that are similar to their chlorinated counterparts. Research in this area underscores the need for monitoring and assessing the risks associated with these substances (J. Mennear & C. C. Lee, 1994).

Halogen-Induced Biological Effects

The biological effects of halogens like chlorine and bromine, particularly their interactions with biomolecules and subsequent impact on health, are also explored. For instance, exposure to these halogens has been linked to airway hyperresponsiveness and lung injury, highlighting the significance of understanding halogen-biology interactions to mitigate health risks (A. Lazrak et al., 2020).

Electrochemical Processes and Water Treatment

In the realm of environmental science, the role of bromine and chlorine in electrochemical processes, particularly for water treatment, is critical. These processes are employed to remove organic and inorganic contaminants from water, with the efficacy and outcomes depending on the concentration of halide ions. The review of these processes provides insights into overcoming challenges such as byproduct formation and efficiency loss (J. Radjenovic & D. Sedlak, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-2-chloro-3-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4-3-5(8)10-7(9)6(4)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOCYPJPONQBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-3-methoxy-4-methylpyridine | |

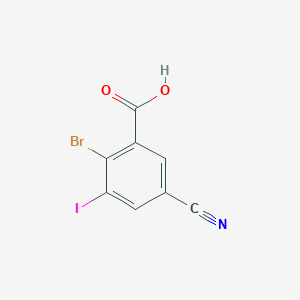

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

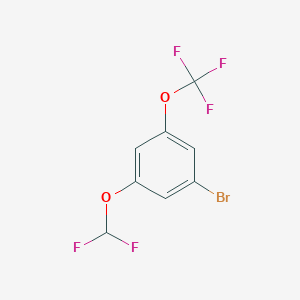

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)